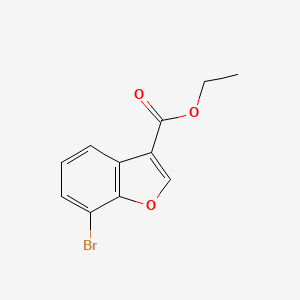

Ethyl 7-bromobenzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZWLMXQVQHHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination of Benzoic Acid Derivatives

Cyclization Methods for Benzofuran Ring Formation

Palladium-Catalyzed Coupling with Trialkylacetylenes

A critical step in benzofuran synthesis is cyclization to form the furan ring. CN110818661B outlines a method where 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid undergoes coupling with trialkylacetylene silicon in the presence of palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and cuprous iodide. For ethyl 7-bromobenzofuran-3-carboxylate, this approach could be adapted by substituting the amino-protected precursor with a 3-ethoxycarbonyl-2-hydroxy-7-bromobenzoic acid derivative.

Key parameters include:

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Intermediates

The ethyl ester at the 3-position can be introduced via Fischer esterification or Steglich esterification. In CN110818661B, hydrolysis of methyl esters under basic conditions (e.g., cesium carbonate in dioxane/water) followed by acidification yields carboxylic acids, which can be re-esterified with ethanol using N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Protecting Group Strategies

To prevent undesired side reactions during bromination or cyclization, protecting groups such as acetyl or trifluoroacetyl are employed. For instance, in Example 4 of CN110818661B, a trifluoroacetyl-protected amino group remains stable during bromination and coupling, later removed under alkaline conditions.

Comparative Analysis of Synthetic Routes

The table below synthesizes data from CN110818661B and US20180002305A1 to evaluate methods applicable to this compound:

| Step | Method | Conditions | Yield | Key Reagents |

|---|---|---|---|---|

| Halogenation | Electrophilic bromination | NBS, 1,2-DCE, 80°C | 72% | N-Bromosuccinimide, 1,2-dichloroethane |

| Cyclization | Pd-catalyzed coupling | PdCl₂(PPh₃)₂, CuI, 50°C | 71% | Triethylacetylene, acetonitrile |

| Deprotection/Hydrolysis | Alkaline hydrolysis | Cs₂CO₃, H₂O/dioxane, 65°C | 80% | Cesium carbonate, hydrochloric acid |

| Esterification | Fischer esterification | Ethanol, H₂SO₄, reflux | 85% | Ethanol, sulfuric acid |

Challenges and Optimization Opportunities

Regiochemical Control

Achieving bromination exclusively at the 7-position requires directing groups. The 3-ethoxycarbonyl group acts as a meta-director, but competing ortho/para bromination may occur. Using bulky bases (e.g., N,N-diisopropylethylamine) or low-temperature bromination (0–5°C) could improve selectivity .

Chemical Reactions Analysis

Ethyl 7-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ester group.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds, including ethyl 7-bromobenzofuran-3-carboxylate, exhibit significant antimicrobial properties. A study evaluated several brominated benzofuran derivatives and found that some showed effective activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against various strains, including Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

this compound has been studied for its anticancer potential. Similar compounds have shown promising results in inhibiting cancer cell proliferation in various cell lines, including chronic myelogenous leukemia (K562) and prostate cancer cells . The bromine substitution is believed to enhance biological activity by increasing the lipophilicity of the compound, thereby improving its ability to penetrate cell membranes.

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cyclization reactions. For example, the compound can undergo further transformations to yield other functionalized benzofurans or heterocycles that are relevant in pharmaceuticals .

Reagent in Chemical Reactions

The compound can act as a reagent in several chemical reactions, including the formation of carbon-carbon bonds through cross-coupling reactions. Its bromine atom makes it a suitable candidate for nucleophilic attack, facilitating the formation of diverse organic compounds .

Materials Science

Fluorescent Sensors

Benzofuran derivatives are known for their fluorescent properties, which can be harnessed in the development of sensors for detecting metal ions or biological molecules. This compound can potentially be modified to enhance its fluorescence characteristics, making it suitable for applications in environmental monitoring and biomedical diagnostics .

Antioxidants and Brightening Agents

Compounds like this compound also show potential as antioxidants due to their ability to scavenge free radicals. This property is essential in formulating products aimed at reducing oxidative stress in biological systems or enhancing the stability of materials against degradation .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 7-bromobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Key Comparative Data

| Property | This compound | Ethyl 7-bromobenzofuran-2-carboxylate |

|---|---|---|

| CAS No. | 137242-35-4 | 1033201-65-8 |

| MDL No. | MFCD21281681 | MFCD10699643 |

| Purity | Not specified | >90% |

| Synthetic Utility | Intermediate for 3-substituted derivatives | Intermediate for 2-substituted derivatives |

Broader Context: Other Benzofuran Analogues

While direct comparative studies between these isomers are scarce, broader research on benzofuran derivatives highlights the significance of substitution patterns:

- Halogen Position : Bromine at the 7-position (vs. 5- or 6-) can affect intermolecular interactions in crystal packing or binding to biological targets.

- Ester vs. Carboxylic Acid : Ethyl esters are typically more stable and lipophilic than free carboxylic acids, influencing solubility and bioavailability in drug discovery contexts.

Biological Activity

Ethyl 7-bromobenzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately . The compound features a benzofuran ring substituted with a bromine atom and an ethyl ester group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting anti-tumor and antiviral effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell growth.

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways involved in disease processes.

Biological Activity

Numerous studies have reported the biological activities of benzofuran derivatives, including this compound. These activities include:

- Anti-tumor Effects : Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown growth inhibitory effects with GI50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .

- Antibacterial Properties : this compound has been investigated for its antibacterial activity against several pathogenic bacteria. Preliminary results suggest potential effectiveness against Gram-positive and Gram-negative bacteria .

- Antioxidative Activity : The compound may also exhibit antioxidative properties, contributing to its therapeutic potential by mitigating oxidative stress-related damage in cells .

Case Studies

- Anti-cancer Activity : A study evaluating various benzofuran derivatives found that compounds similar to this compound showed promising anti-cancer activity with IC50 values ranging from 2.20 μM to 5.86 μM across different cancer cell lines .

- Antibacterial Evaluation : In a comparative study on benzofuran derivatives, this compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

| Compound | Anti-tumor Activity (GI50 μM) | Antibacterial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | 2.20 - 5.86 | 15 (S. aureus), 12 (E. coli) |

| Ethyl 6-bromobenzofuran-2-carboxylate | 1.85 - 4.50 | 18 (S. aureus), 10 (E. coli) |

| Ethyl 5-nitrobenzofuran-2-carboxylate | 3.00 - 6.00 | 14 (S. aureus), 11 (E. coli) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-bromobenzofuran-3-carboxylate, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via cyclization of brominated precursors. A common approach involves halogenation of benzofuran derivatives followed by esterification. For example, iodobenzofuran analogs are synthesized using palladium-catalyzed coupling reactions, as demonstrated in spirobenzofuran systems . Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, with ethyl esterification via acid-catalyzed reactions . Key intermediates include halogenated benzofuran cores and activated carboxylate precursors.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the bromine substitution pattern and ester group placement. For example, H NMR peaks near δ 4.3–4.5 ppm indicate the ethyl ester’s methylene group, while aromatic protons show splitting patterns consistent with bromine’s electron-withdrawing effects .

- IR Spectroscopy : Strong absorbance near 1700–1750 cm confirms the carbonyl (C=O) stretch of the ester .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with isotopic peaks characteristic of bromine (Br and Br) .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer : Utilize authoritative databases such as:

- PubChem and SciFinder : For melting points, solubility, and spectral data (cross-referenced via CAS RN) .

- NIST Chemistry WebBook : For thermodynamic properties (e.g., boiling point, density) of analogous esters .

- Crystallographic Databases : X-ray diffraction data for structurally similar benzofuran derivatives can guide conformational analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in NMR or IR datasets .

- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in substitution patterns, as demonstrated for iodobenzofuran analogs .

- Isotopic Labeling : Introduce C or H labels to track unexpected side reactions during bromination or esterification .

Q. What strategies optimize the bromination efficiency at the 7-position while minimizing di-substitution?

- Methodological Answer :

- Solvent and Temperature Control : Use polar aprotic solvents (e.g., DMF) at 0–5°C to slow reaction kinetics and favor mono-bromination .

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to enhance regioselectivity, as seen in halogenated spirobenzofuran syntheses .

- In-Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before di-substitution occurs .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : DFT calculations predict activation barriers for Suzuki-Miyaura couplings, where bromine’s electronegativity stabilizes transition states .

- Experimental Screening : Compare reaction yields with chloro/iodo analogs to quantify halogen effects. For example, bromine’s moderate leaving-group ability balances reactivity and stability in Pd-catalyzed reactions .

Q. What methodologies assess the ester group’s stability under physiological conditions for drug-discovery applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.